molecular formula C21H24O5 B14272919 (6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione CAS No. 173357-22-7

(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione

Cat. No.: B14272919
CAS No.: 173357-22-7
M. Wt: 356.4 g/mol
InChI Key: DZAIPEFYJZKDHX-ZSEKCTLFSA-N
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Description

The compound (6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione is a complex organic molecule with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione involves several steps, including the formation of the phenanthro[1,2-c]pyran core and the introduction of hydroxy and methoxy groups. The synthetic route typically starts with the preparation of the phenanthrene derivative, followed by cyclization and functional group modifications. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione exerts its effects involves interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Salvinorin A: A structurally related compound with similar stereochemistry and functional groups.

    (6aR,9S)-Δ10-THC: Another compound with a similar core structure but different functional groups and biological activity.

Uniqueness

(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione: stands out due to its specific combination of hydroxy and methoxy groups, which confer unique chemical reactivity and biological activity. Its multiple stereocenters also contribute to its distinct properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

173357-22-7

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(6aR,10aS)-11-hydroxy-12-methoxy-7,7,10a-trimethyl-6,6a,9,10-tetrahydro-5H-naphtho[1,2-h]isochromene-4,8-dione

InChI

InChI=1S/C21H24O5/c1-20(2)13-6-5-11-15-12(8-10-26-19(15)24)18(25-4)17(23)16(11)21(13,3)9-7-14(20)22/h8,10,13,23H,5-7,9H2,1-4H3/t13-,21-/m0/s1

InChI Key

DZAIPEFYJZKDHX-ZSEKCTLFSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CCC3=C2C(=C(C4=C3C(=O)OC=C4)OC)O)(C)C

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)C(=C(C4=C3C(=O)OC=C4)OC)O)C

Origin of Product

United States

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